molecular formula C15H16F3N3O4 B11082620 N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide

Cat. No.: B11082620
M. Wt: 359.30 g/mol
InChI Key: YKMOXNDVNARZFW-UHFFFAOYSA-N
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Description

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and an imidazolidinone ring fused with a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide typically involves multi-step organic reactions. The starting materials often include cyclohexylamine, trifluoroacetic anhydride, and furan-2-carboxylic acid. The synthesis process may involve the following steps:

    Formation of the Imidazolidinone Ring: Cyclohexylamine reacts with trifluoroacetic anhydride to form an intermediate, which then undergoes cyclization to form the imidazolidinone ring.

    Introduction of the Furan-2-carboxamide Moiety: The imidazolidinone intermediate is then reacted with furan-2-carboxylic acid under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the imidazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits bioactivity.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The trifluoromethyl group and the imidazolidinone ring may play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide moiety, which distinguishes it from other similar compounds

Properties

Molecular Formula

C15H16F3N3O4

Molecular Weight

359.30 g/mol

IUPAC Name

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide

InChI

InChI=1S/C15H16F3N3O4/c16-15(17,18)14(19-11(22)10-7-4-8-25-10)12(23)21(13(24)20-14)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,19,22)(H,20,24)

InChI Key

YKMOXNDVNARZFW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CO3

solubility

50.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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